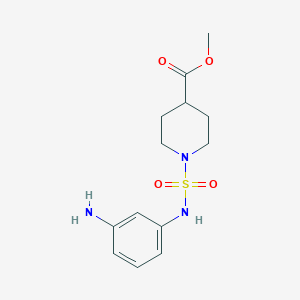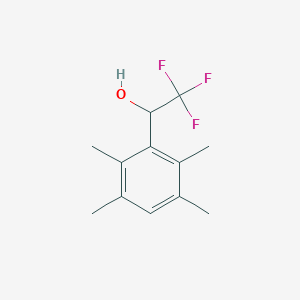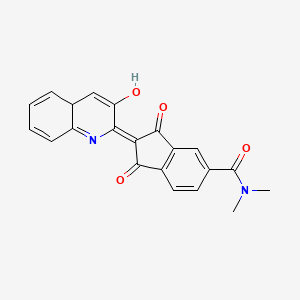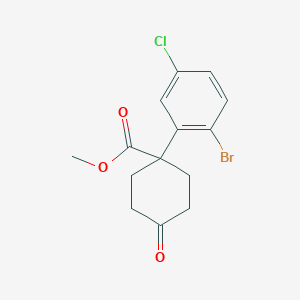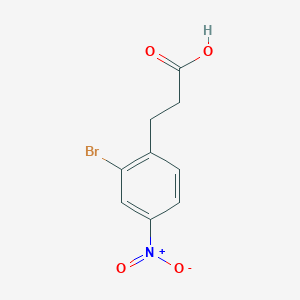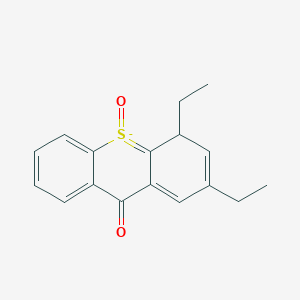
9H-Thioxanthen-9-one, 2,4-diethyl-, 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 2,4-diethyl-, 10-oxide is a chemical compound with the molecular formula C17H16OSThis compound is primarily used as a photoinitiator in various industrial applications, particularly in the field of polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 2,4-diethyl-, 10-oxide typically involves the reaction of 1,3-Diethylbenzene with 2,2’-Dithiosalicylic acid. The reaction is carried out under inert gas conditions (such as nitrogen or argon) at a temperature range of 66-70°C . The product is then purified through column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
9H-Thioxanthen-9-one, 2,4-diethyl-, 10-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioxanthene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthone derivatives.
Scientific Research Applications
9H-Thioxanthen-9-one, 2,4-diethyl-, 10-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 2,4-diethyl-, 10-oxide involves the absorption of UV light, leading to the formation of excited states. These excited states can then interact with other molecules to generate reactive intermediates, such as free radicals, which initiate polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Isopropyl-9H-thioxanthen-9-one: Another thioxanthone derivative used as a photoinitiator.
Thioxanthen-9-one: A simpler thioxanthone compound with similar photoinitiating properties.
Uniqueness
9H-Thioxanthen-9-one, 2,4-diethyl-, 10-oxide is unique due to its specific substitution pattern, which enhances its photoinitiating efficiency and stability compared to other thioxanthone derivatives . Its ability to generate reactive oxygen species upon irradiation also sets it apart, making it a valuable compound for both industrial and medical applications.
Properties
Molecular Formula |
C17H17O2S- |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2,4-diethyl-10-oxo-4H-thioxanthen-9-one |
InChI |
InChI=1S/C17H17O2S/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)20(17)19/h5-10,12H,3-4H2,1-2H3/q-1 |
InChI Key |
DEEXZPCMSOQQQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(C=C2C1=[S-](=O)C3=CC=CC=C3C2=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


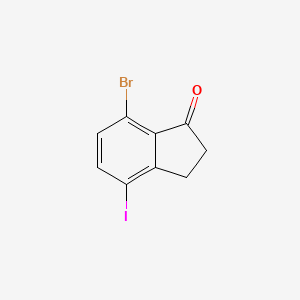
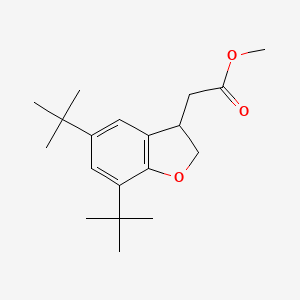
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
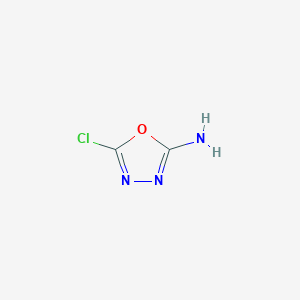
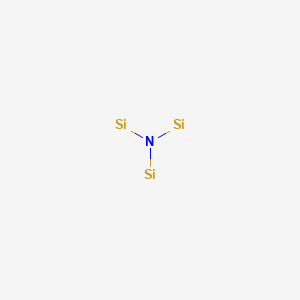
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
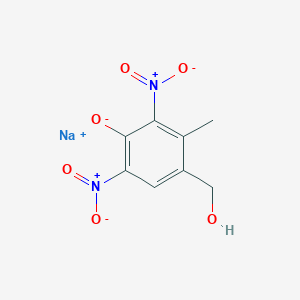
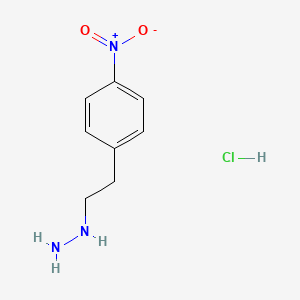
![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)
